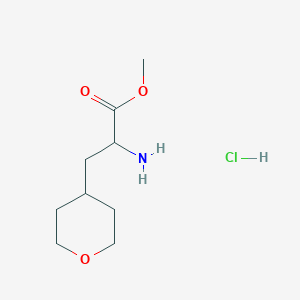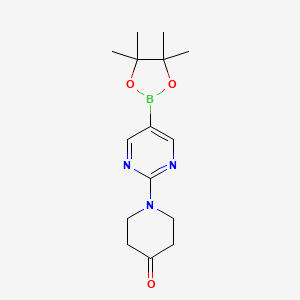![molecular formula C10H6ClN5O B1530557 5-Cloro-2-(pirazolo[1,5-a]pirazin-3-il)pirimidin-4-ol CAS No. 1330044-05-7](/img/structure/B1530557.png)
5-Cloro-2-(pirazolo[1,5-a]pirazin-3-il)pirimidin-4-ol
Descripción general
Descripción
This compound belongs to the class of organic compounds known as phenylpyrazoles . It is a strategic compound for optical applications due to several key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties .
Synthesis Analysis
The synthetic route of similar compounds was to use 5-chloro-3-nitropyrazolo [1,5- a ]pyrimidine as starting material, through substitution reaction with pyrrolidine or morpholine to obtain intermediate 2, and then through reduction reaction to obtain intermediate 3, which was acylated with phenyl chloroformate to obtain intermediates 4, and finally reacted with heterocyclic compounds to obtain derivatives .Molecular Structure Analysis
The molecular formula of this compound is C10H6ClN5O . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis
The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D. Interestingly, compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .Physical and Chemical Properties Analysis
The molecular weight of this compound is 247.64 g/mol. The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Aplicaciones Científicas De Investigación
Investigación del Cáncer
El compuesto 5-Cloro-2-(pirazolo[1,5-a]pirazin-3-il)pirimidin-4-ol se ha identificado como un posible candidato para aplicaciones en la investigación del cáncer. Por ejemplo, se ha utilizado para diferenciar las actividades de los dos receptores de estrógeno, ERα y ERβ. El estrógeno puede tener efectos opuestos en algunos tumores que expresan ERα en comparación con ERβ, con ERα potenciando y ERβ suprimiendo el crecimiento de las células tumorales . Este compuesto, como antagonista selectivo de ERβ, aumentó significativamente el crecimiento celular en las líneas celulares de cáncer de ovario SKOV3 y OV2008 que expresan ambos receptores .
Estudios de Acoplamiento Molecular
Los estudios de acoplamiento molecular han utilizado este compuesto para evaluar el modo de unión entre el compuesto y proteínas diana como TRKA . Estos estudios ayudan a comprender la actividad antitumoral de los compuestos explorando su interacción con objetivos biológicos a nivel molecular .
Pantalla Anticaáncer
Los compuestos sintetizados que contienen la estructura This compound se han sometido a una pantalla anticancerígena in vitro para evaluar su eficacia contra diversas líneas celulares de cáncer . Esta pantalla es crucial para identificar candidatos prometedores para su posterior desarrollo como agentes anticancerígenos.
Aplicaciones Ópticas
Una familia de pirazolo[1,5-a]pirimidinas (PP), que incluye This compound, se ha identificado como compuestos estratégicos para aplicaciones ópticas debido a sus propiedades fotofísicas ajustables y su metodología sintética más sencilla y ecológica .
Mecanismo De Acción
Target of Action
The primary target of 5-Chloro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
5-Chloro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the death of rapidly dividing cells, such as cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption prevents DNA replication, a critical process for cell division. Consequently, the growth of cancer cells is significantly inhibited .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it has sufficient bioavailability to exert its effects .
Result of Action
The result of the action of 5-Chloro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol is significant inhibition of cell growth. Most notably, it shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
Direcciones Futuras
The future directions of this compound could involve further exploration of its optical applications due to its simpler and greener synthetic methodology and tunable photophysical properties . Additionally, similar compounds have been used to distinguish the various activities of the two estrogen receptors, suggesting potential applications in biological research .
Propiedades
IUPAC Name |
5-chloro-2-pyrazolo[1,5-a]pyrazin-3-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN5O/c11-7-4-13-9(15-10(7)17)6-3-14-16-2-1-12-5-8(6)16/h1-5H,(H,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAQJDFHZXCPID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C3=NC=C(C(=O)N3)Cl)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


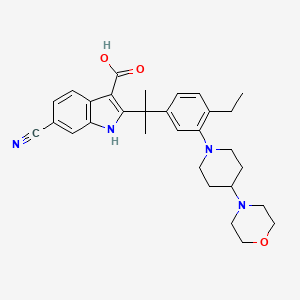
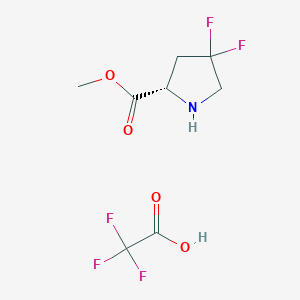
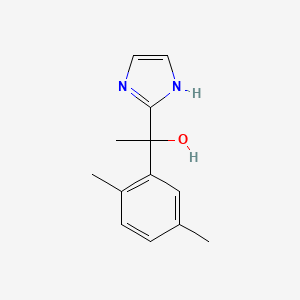
![10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one](/img/structure/B1530479.png)

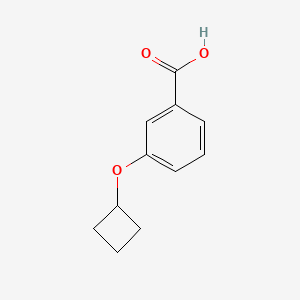
![Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate](/img/structure/B1530483.png)
![[5-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-isoxazol-3-yl]-carbamic acid phenyl ester](/img/structure/B1530484.png)

